molecular formula C14H11NO B8524784 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine CAS No. 817574-43-9

3-(4-Methoxy-phenyl-1-ethynyl)-pyridine

Cat. No.: B8524784
CAS No.: 817574-43-9
M. Wt: 209.24 g/mol
InChI Key: YVVKZAQZWPQYNK-UHFFFAOYSA-N
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Description

Significance of Pyridine-Ethynyl-Phenyl Frameworks in Chemical Research

The pyridine-ethynyl-phenyl framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds. nih.govnih.gov The combination of a nitrogen-containing aromatic heterocycle (pyridine) and a substituted phenyl ring, connected by a rigid acetylene (B1199291) linker, provides a defined spatial arrangement that is conducive to binding with biological targets like enzymes and receptors. ontosight.ai

A prominent example underscoring the significance of this framework is 2-Methyl-6-(phenylethynyl)pyridine (MPEP). wikipedia.org MPEP was one of the first compounds identified as a potent, selective, and systemically active noncompetitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). wikipedia.orgnih.gov This receptor is implicated in numerous central nervous system (CNS) disorders, and MPEP has served as a crucial lead compound in the development of therapeutics for anxiety, depression, and addiction. wikipedia.orgnih.gov Analogues based on this core structure are actively investigated for treating various CNS disorders, drug abuse, and as potential anticancer agents. acs.orgarabjchem.orgnih.gov Beyond medicine, these conjugated systems possess interesting photophysical properties, making them candidates for materials science applications such as organic light-emitting diodes (OLEDs). tacr.cznih.gov

Contextualization within Alkynylpyridine Derivatives

Alkynylpyridines, the class of compounds to which 3-(4-methoxy-phenyl-1-ethynyl)-pyridine belongs, are highly versatile intermediates in organic synthesis. researchgate.net The pyridine (B92270) ring can act as an electron-withdrawing group, influencing the reactivity of the alkyne, while the nitrogen atom provides a site for hydrogen bonding, which can enhance pharmacokinetic properties in drug candidates. nih.gov

These derivatives serve as key building blocks for constructing more complex molecular architectures. researchgate.net The ethynyl (B1212043) group can participate in a wide range of chemical transformations, including cycloaddition reactions, metal-catalyzed couplings, and hydrations, allowing for the synthesis of diverse heterocyclic systems. researchgate.net In medicinal chemistry, the ethynyl linker is valued for its rigidity, which helps to lock the relative orientation of the two aromatic rings, reducing the entropic penalty upon binding to a receptor and allowing for precise structure-activity relationship (SAR) studies. ontosight.ai Compounds containing thiazole (B1198619) and pyridine rings connected by an ethynyl linker, for example, have shown promise in treating various diseases. ontosight.ai

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by its potential to yield novel properties based on its specific chemical architecture. While significant research has been conducted on related isomers, such as the mGluR5 antagonist MPEP (a 2-substituted pyridine), the properties of the 3-substituted isomer are less explored. wikipedia.org The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capability, which in turn dictates its biological activity and material properties. nih.govnih.gov

Furthermore, the presence of a methoxy (B1213986) group on the phenyl ring at the para-position is known to be a critical feature in many biologically active molecules, including potent tubulin polymerization inhibitors used in cancer therapy. nih.gov This electron-donating group can modulate the electronic character of the entire conjugated system and may influence metabolic stability and receptor affinity. nih.gov Therefore, a detailed study of this compound is warranted to elucidate its unique photophysical properties, explore its potential as a ligand for new biological targets, and expand the chemical space for developing novel therapeutics and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817574-43-9

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethynyl]pyridine

InChI

InChI=1S/C14H11NO/c1-16-14-8-6-12(7-9-14)4-5-13-3-2-10-15-11-13/h2-3,6-11H,1H3

InChI Key

YVVKZAQZWPQYNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 4 Methoxy Phenyl 1 Ethynyl Pyridine and Analogues

Classical and Modern Approaches to Ethynylpyridine Synthesis

The construction of the carbon-carbon triple bond connecting the pyridine (B92270) and phenyl rings is a cornerstone of synthesizing 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods employed for this purpose.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. researchgate.net In the context of this compound synthesis, this typically involves the coupling of a 3-halopyridine, such as 3-bromopyridine, with 4-methoxyphenylacetylene.

This reaction is generally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a suitable base, such as an amine. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a highly effective synthetic tool. researchgate.net The general scheme for this reaction is as follows:

Reaction Scheme for Sonogashira Coupling

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Product

Research has demonstrated the successful application of Sonogashira coupling for the synthesis of various 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes, achieving moderate to excellent yields. rsc.orgmdpi.com This highlights the robustness of the Sonogashira reaction for creating substituted ethynylpyridines. Modifications to the standard Sonogashira protocol, such as using diminished homocoupling conditions, have been developed to improve the yields of the desired cross-coupled products by minimizing the formation of alkyne homocoupling byproducts. ontosight.ai

Related Palladium-Catalyzed Coupling Strategies

Beyond the traditional Sonogashira reaction, other palladium-catalyzed coupling strategies have been developed and refined. These often aim to improve catalyst efficiency, expand the substrate scope, or operate under more environmentally friendly conditions. For instance, copper-free Sonogashira variants have been developed to avoid the use of a copper co-catalyst, which can sometimes lead to side reactions. researchgate.net

Palladium-catalyzed reactions are not limited to C-C bond formation. They are also instrumental in intramolecular C-H arylation of pyridine derivatives, a method used to synthesize complex fused heteroaromatic compounds. youtube.comnih.gov While not a direct synthesis of the target compound, this demonstrates the versatility of palladium catalysis in pyridine chemistry.

Microwave-Assisted and Green Chemistry Synthetic Protocols for Pyridine Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and green chemistry principles have been increasingly applied to the synthesis of pyridine derivatives. researchgate.netresearchgate.net

Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields for the synthesis of various pyridine derivatives. biosynth.comnih.govresearchgate.net This technique offers a more energy-efficient alternative to conventional heating methods. Green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. researchgate.netresearchgate.net For instance, one-pot multicomponent reactions under microwave irradiation represent a green and efficient strategy for synthesizing novel pyridine derivatives. biosynth.comnih.gov

Regioselective Synthesis Strategies for 3-Substituted Pyridines with Ethynyl (B1212043) Moieties

Achieving regioselectivity, the control of the position of substitution on the pyridine ring, is a critical aspect of synthesizing 3-substituted pyridines. For the synthesis of this compound, it is essential to direct the ethynyl group to the 3-position of the pyridine ring.

The choice of starting materials, such as 3-halopyridines in Sonogashira coupling, inherently directs the substitution to the desired position. rsc.orgmdpi.com Other strategies for regioselective synthesis include the use of directing groups or exploiting the inherent reactivity patterns of the pyridine ring. For example, nickel-catalyzed cycloaddition reactions using 1,3-enynes as alkyne surrogates have been developed for the regioselective synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines. While not directly applicable to the target molecule, this illustrates the types of strategies employed to control regiochemistry in pyridine synthesis.

Synthesis of Precursors and Building Blocks for this compound

The successful synthesis of the target compound relies on the availability of its key precursors: a 3-substituted pyridine and 4-methoxyphenylacetylene.

The synthesis of 3-substituted pyridines can be achieved through various methods. For instance, a practical method for synthesizing pyridine-3-thiols from substituted 3-iodopyridines has been developed. While this produces a thiol, it demonstrates a route to functionalize the 3-position of the pyridine ring, which could then be converted to a suitable group for cross-coupling.

4-Methoxyphenylacetylene, also known as 4-ethynylanisole, is a commercially available compound. Its synthesis can be achieved through several routes, often starting from 4-methoxybenzaldehyde (B44291) or 4-methoxyacetophenone. One common method involves the Corey-Fuchs reaction, where the aldehyde is converted to a dibromoalkene, followed by elimination to form the terminal alkyne.

Advanced Synthetic Transformations and Functionalization of this compound

Once this compound is synthesized, it can serve as a versatile building block for the creation of more complex molecules. The reactivity of both the pyridine ring and the ethynyl group allows for a range of post-synthetic modifications.

The pyridine ring can undergo various transformations. For example, late-stage functionalization of pyridines at the position alpha to the nitrogen can be achieved through a combination of fluorination and nucleophilic aromatic substitution. The nitrogen atom in the pyridine ring can also be quaternized or oxidized. youtube.com

The ethynyl group is also highly reactive and can participate in a variety of reactions. For example, it can undergo cycloaddition reactions to form new heterocyclic rings. The ethynyl group can also be deprotected or further coupled with other molecules using transition metal catalysis. The electron-withdrawing effect of substituents on the ethynyl group can influence the reactivity in subsequent reactions like Sonogashira couplings. researchgate.net

Table of Compounds

Compound Name
This compound
3-Bromopyridine
4-Methoxyphenylacetylene
3-Iodopyridine
Pyridine-3-thiol
4-Methoxybenzaldehyde
4-Methoxyacetophenone
3-Halopyridine
2-Amino-3-bromopyridine
2-Amino-3-alkynylpyridine
3-Hydroxy-4,5-alkyl-substituted pyridines

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

¹H NMR spectral data for 3-((4-methoxyphenyl)ethynyl)pyridine in deuterated chloroform (CDCl₃) reveals characteristic signals for both the pyridine (B92270) and the 4-methoxyphenyl moieties. rsc.org The aromatic protons of the pyridine ring typically appear as distinct multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The protons on the 4-methoxyphenyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the ortho and meta protons relative to the methoxy (B1213986) group. The singlet for the methoxy group protons is readily identifiable in the upfield region of the aromatic spectrum. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning these proton and carbon signals. ipb.ptdiva-portal.org COSY spectra establish proton-proton coupling networks within the individual aromatic rings, while HSQC correlates directly bonded proton and carbon atoms. The long-range C-H correlations observed in an HMBC experiment are crucial for confirming the connectivity between the pyridine ring, the ethynyl (B1212043) linker, and the 4-methoxyphenyl group. For instance, correlations would be expected between the pyridine protons and the acetylenic carbons, as well as between the protons of the methoxyphenyl ring and the acetylenic carbons, definitively establishing the molecular architecture. ipb.pt

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H2 8.75 s -
Pyridine-H6 8.53 d 4.0
Pyridine-H4 7.79 d 8.0
Pyridine-H5 7.28 d 12.0
Methoxy-phenyl-H (ortho to alkyne) 7.49 d 8.0
Methoxy-phenyl-H (meta to alkyne) 6.90 d 8.0
Methoxy (-OCH₃) 3.84 s -

Data obtained in CDCl₃ at 400 MHz. rsc.org

Infrared and Raman Spectroscopic Analysis, including Surface-Enhanced Raman Scattering (SERS)

The IR spectrum is characterized by several key absorption bands. A sharp, moderately intense band corresponding to the C≡C stretching vibration of the ethynyl linker is expected in the 2200-2230 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears around 2838 cm⁻¹. mdpi.com The region between 1400 cm⁻¹ and 1600 cm⁻¹ is complex, containing absorptions from the C=C and C=N stretching vibrations of both the pyridine and phenyl rings. rsc.org

Raman spectroscopy complements the IR data, often showing strong signals for non-polar bonds. The symmetric stretching of the C≡C bond is expected to be a prominent feature in the Raman spectrum. mdpi.com

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying pyridine-containing molecules adsorbed on metallic surfaces. nih.govnih.govxmu.edu.cnresearchgate.net When this compound is adsorbed on SERS-active substrates like silver or gold, a significant enhancement of the Raman signal is observed. nih.govxmu.edu.cn The SERS spectrum can provide information about the molecule's orientation on the surface. For instance, enhancement of the pyridine ring breathing mode can suggest an end-on adsorption geometry through the nitrogen lone pair. nih.gov The applied electrode potential can also influence the orientation and the resulting SERS spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch (-OCH₃) 2830 - 2950 IR, Raman
C≡C Stretch 2200 - 2230 IR, Raman
Aromatic C=C/C=N Stretch 1400 - 1600 IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence, Fluorescence)

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence emission spectroscopy. As a donor-acceptor type fluorophore, with the methoxyphenyl group acting as an electron donor and the pyridine moiety as an electron acceptor, this compound is expected to exhibit interesting photophysical behavior. nih.gov

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol or dichloromethane, would show absorption maxima in the UV region. mdpi.com These absorptions correspond to π-π* electronic transitions within the conjugated system formed by the phenyl ring, ethynyl linker, and pyridine ring.

Upon excitation at a wavelength corresponding to its absorption maximum, the molecule is expected to exhibit fluorescence emission. mdpi.com The emission wavelength and intensity are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In more polar solvents, a redshift (a shift to longer wavelengths) of the emission peak is generally observed, which is attributed to the stabilization of the excited-state intramolecular charge transfer (ICT) character. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift. mdpi.com The fluorescence quantum yield, a measure of the efficiency of the emission process, is also influenced by the molecular environment. nih.gov

Table 3: Expected Photophysical Properties of this compound

Property Expected Range/Behavior
Absorption Maximum (λabs) UV region (e.g., 300-350 nm)
Emission Maximum (λem) 350-450 nm, dependent on solvent
Stokes Shift Varies with solvent polarity
Solvatochromism Redshift in emission with increasing solvent polarity

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a prominent molecular ion peak (M⁺•) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₁NO). rsc.org

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion. Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in an [M-31]⁺ fragment. The ethynyl linker can also be a site of fragmentation. The pyridine ring itself is relatively stable, and its characteristic fragmentation pattern, including the loss of HCN, might be observed in the lower mass region of the spectrum. nist.govmassbank.eu Electrospray ionization (ESI) is a softer ionization technique that typically results in a protonated molecule [M+H]⁺, which is often the base peak in the spectrum. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₄H₁₁NO)

Ion m/z (Nominal) Description
[M]⁺ 209 Molecular Ion
[M-CH₃]⁺ 194 Loss of a methyl group
[M-OCH₃]⁺ 178 Loss of a methoxy group
[M+H]⁺ 210 Protonated molecule (ESI)

X-ray Crystallography and Solid-State Structural Analysis of Related Ethynylpyridine Compounds

While a specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallography of closely related ethynylpyridine and methoxyphenyl-substituted pyridine compounds provides a strong basis for predicting its solid-state structure. nih.govresearchgate.netresearchgate.net X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. This would typically involve defining bond lengths, bond angles, and dihedral angles for 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine. Such calculations would provide foundational data for further analysis.

HOMO-LUMO Energy Gap Analysis for Methoxy-Substituted Ethynylpyridines

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a series of methoxy-substituted ethynylpyridines, this analysis would involve comparing the calculated HOMO-LUMO gaps to understand how the position of the methoxy (B1213986) group and the nitrogen atom in the pyridine (B92270) ring influences their electronic properties and reactivity.

Electron Density Distribution and Electrostatic Potentials

Analysis of the electron density distribution provides insights into the bonding and charge distribution within a molecule. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the electron density surface. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules and its potential reactive sites.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While applicable to a wide range of research questions, there is no indication from the available literature that MD simulations have been specifically applied to investigate properties of this compound, such as its conformational dynamics or interactions with a solvent or biological target.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical methods, including DFT, can be used to calculate various reactivity descriptors derived from the frontier molecular orbitals. These descriptors help in predicting the most likely sites for electrophilic or nucleophilic attack. Furthermore, these methods can be employed to map out potential energy surfaces for chemical reactions, allowing for the theoretical investigation of reaction mechanisms, transition states, and activation energies. No such specific reactivity analysis or reaction pathway investigation for this compound has been found.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical spectra are valuable tools for interpreting experimental data and confirming molecular structures. However, no published predicted spectroscopic data for this compound is available.

Reactivity and Mechanistic Studies of 3 4 Methoxy Phenyl 1 Ethynyl Pyridine

Reactivity of the Ethynyl (B1212043) Moiety in 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition reactions and metal-catalyzed transformations.

The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an azide to form a 1,2,3-triazole. wikipedia.org

This reaction can be performed under thermal conditions, but it often requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.orgwikipedia.org To overcome these limitations, metal-catalyzed versions have been developed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and tolerates a wide range of functional groups. organic-chemistry.orgbroadpharm.com The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, the ruthenium-catalyzed reaction typically yields the 1,5-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org This method is also applicable to both terminal and internal alkynes, suggesting a different reaction mechanism that does not involve a metal acetylide intermediate. wikipedia.org

The choice of catalyst, therefore, allows for the selective synthesis of different triazole regioisomers, highlighting the versatility of the ethynyl moiety in this compound for constructing complex molecular architectures.

Comparison of Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalystPrimary ProductKey Features
Thermal Huisgen CycloadditionNoneMixture of 1,4- and 1,5-regioisomersRequires high temperatures; lacks regioselectivity. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed (CuAAC)Copper(I) salts1,4-disubstituted 1,2,3-triazoleHigh regioselectivity; mild reaction conditions; tolerant of various functional groups. organic-chemistry.orgnih.gov
Ruthenium-Catalyzed (RuAAC)Ruthenium complexes (e.g., Cp*RuCl)1,5-disubstituted 1,2,3-triazoleComplements CuAAC by providing the other regioisomer; works with internal alkynes. organic-chemistry.orgwikipedia.org

Beyond cycloaddition reactions, the ethynyl group of this compound can participate in a range of other metal-catalyzed transformations. These reactions are crucial for further functionalization and the synthesis of more complex molecules.

Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling reactions with aryl or vinyl halides, catalyzed by palladium and copper complexes, to form disubstituted alkynes. This reaction is a powerful tool for carbon-carbon bond formation.

Haloalkynylation: In this type of reaction, a halogen and an alkynyl group are added across an unsaturated bond. nih.gov While not directly a reaction of the ethynyl group itself, this compound can be synthesized via such methods, and the resulting molecule can be a precursor in further metal-catalyzed processes. For instance, related alkynes can undergo enantioselective bromoalkynylation, and the product can be converted to an azide and subsequently a triazole via a click reaction. nih.gov

Cyclization Reactions: The ethynyl group can participate in intramolecular or intermolecular cyclization reactions catalyzed by various transition metals, leading to the formation of diverse heterocyclic compounds. For example, mechanochemical and copper-catalyzed azide-alkyne cycloadditions have been developed to synthesize 1,2,3-triazoles. mdpi.com

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic properties to the molecule.

The pyridine nitrogen atom is a well-established ligand for a wide variety of metal ions. This coordination ability is a key feature of this compound, enabling its use in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. The electronic and steric properties of the substituents on the pyridine ring, including the 4-methoxyphenyl-1-ethynyl group, can influence the coordination geometry and the properties of the resulting metal complexes. The nitrogen atom can act as a halogen bond acceptor, a feature that can be exploited in crystal engineering. researchgate.net

As a base, the pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, including its solubility and reactivity. The pKa of the conjugate acid is a measure of the basicity of the pyridine nitrogen. The pH of the medium can, therefore, be used to control the protonation state and modulate the molecule's properties and behavior in solution.

Influence of the 4-Methoxyphenyl Group on Reactivity and Electronic Properties

The 4-methoxyphenyl group exerts a significant electronic influence on the rest of the molecule through both inductive and resonance effects. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which increases the electron density of the phenyl ring and, by extension, the conjugated ethynyl and pyridine systems.

This electron-donating character can influence the reactivity of the ethynyl group, potentially making it more nucleophilic and affecting the rates and outcomes of metal-catalyzed reactions. For instance, in related compounds, the presence of an electron-donating methoxy group has been shown to enhance the quantum yield of resulting complexes.

Furthermore, the electronic nature of the 4-methoxyphenyl group can impact the basicity of the pyridine nitrogen. The increased electron density throughout the conjugated system can lead to a higher pKa value compared to unsubstituted phenyl-ethynyl-pyridine. The molecular electrostatic potential (MEP) map can provide a visual representation of the electronic distribution, identifying electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net

Influence of the 4-Methoxyphenyl Group on Molecular Properties
PropertyInfluence of 4-Methoxyphenyl GroupUnderlying Effect
Reactivity of Ethynyl MoietyMay increase nucleophilicity, affecting reaction rates in metal-catalyzed transformations.Electron-donating nature of the methoxy group increases electron density in the π-system.
Basicity of Pyridine NitrogenLikely increases the basicity (higher pKa) compared to an unsubstituted phenyl analog.Enhanced electron density on the pyridine nitrogen due to conjugation with the electron-rich methoxyphenyl group.
Electronic PropertiesAffects the HOMO-LUMO energy gap and the overall electronic distribution.The methoxy group acts as a strong resonance donor, influencing the molecular orbitals.

Cycloaddition Reactions and Annulation Chemistry in Pyridine Ring Formation

Cycloaddition and annulation reactions are powerful tools for the construction of complex heterocyclic systems. For this compound, these reactions could be employed to build new rings, including additional pyridine moieties, fused to or substituted on the existing pyridine core.

One of the most common cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the ethynyl group of this compound could serve as a dienophile, reacting with a suitable diene to form a new six-membered ring. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the diene and the dienophile.

Annulation strategies often involve the reaction of a substrate with a reagent that provides a new ring system in a single synthetic operation. For an ethynylpyridine derivative, this could involve reactions with ambident nucleophiles or multi-component reactions that lead to the formation of a new heterocyclic ring.

While specific experimental data for this compound in these reactions is not available, the general reactivity of alkynes and pyridines in cycloaddition and annulation chemistry is well-established. Below is a hypothetical data table illustrating the types of products that could be expected from such reactions.

Diene/Annulating AgentReaction TypePotential Product StructureExpected Yield Range (%)
2,3-Dimethyl-1,3-butadiene[4+2] Cycloaddition3-((4,5-dimethylcyclohex-1-en-1-yl)ethynyl)-pyridine derivative40-70
1,3-Diphenylisobenzofuran[4+2] CycloadditionAdduct leading to a functionalized naphthalene system60-90
Malononitrile and an aldehydeAnnulationPolysubstituted pyridine derivative30-60

Note: The data in this table is hypothetical and based on the expected reactivity of similar compounds. Actual experimental results may vary.

Mechanistic Investigations of Novel Transformations involving this compound

The mechanism of any novel transformation involving this compound would depend on the specific reaction conditions and reagents employed. For instance, in a hypothetical Diels-Alder reaction, the mechanism would likely be a concerted pericyclic process. The frontier molecular orbitals (FMO) of the diene and the ethynylpyridine would determine the feasibility and stereochemical outcome of the reaction.

Mechanistic studies would typically involve:

Kinetic analysis: To determine the reaction order and the effect of reactant concentrations.

Isotope labeling studies: To trace the path of atoms during the reaction.

Computational modeling: To visualize transition states and calculate activation energies.

Isolation and characterization of intermediates: To provide direct evidence for the proposed reaction pathway.

Given the absence of specific studies on this compound, a detailed mechanistic investigation remains a prospect for future research. Such studies would be crucial for understanding the fundamental reactivity of this molecule and for designing new synthetic methodologies based on its unique chemical architecture.

Coordination Chemistry and Organometallic Applications

3-(4-Methoxy-phenyl-1-ethynyl)-pyridine as a Ligand in Transition Metal Complexes

The molecular structure of this compound, featuring a pyridine (B92270) ring, an ethynyl (B1212043) linker, and a methoxy-substituted phenyl group, offers multiple potential coordination sites for transition metals. The primary mode of coordination is typically through the lone pair of electrons on the pyridine nitrogen atom. wikipedia.org However, the π-system of the ethynyl group can also interact with certain metal centers. This ligand belongs to the broader class of ethynylpyridines, which are known to form stable complexes with a range of transition metals, serving as monodentate ligands that can influence the electronic and steric environment of the metal center.

Copper(I) Complexes with Substituted Ethynylpyridines

While specific studies on copper(I) complexes with this compound are not extensively documented, the coordination chemistry of similar pyridine-containing ligands with copper is well-established. Copper(I), with its d¹⁰ electron configuration, typically forms complexes with coordination numbers ranging from two to four, leading to linear, trigonal planar, or tetrahedral geometries. It is anticipated that this compound would coordinate to copper(I) centers through its pyridine nitrogen.

In related systems, pyridine-derived ligands have been shown to form both mononuclear and dinuclear copper complexes. researchgate.net For instance, the reaction of a pyridine-alkoxide ligand with a copper(II) precursor can result in either a mononuclear complex, Cu(L)₂, or a dinuclear, alkoxide-bridged complex, [CuCl]₂(µ-O-L)₂, depending on the stoichiometry of the reactants. mdpi.com Research on other substituted phenylethynyl-pyridonate ligands has led to the synthesis of pentanuclear copper(II) complexes, demonstrating the capacity of this ligand class to support the formation of complex polynuclear structures. rsc.org The redox activity of copper ions, in conjunction with bioactive ligands, can contribute to the cytotoxic activity of the resulting complexes. nih.gov

Table 1: Representative Copper Complexes with Pyridine-Derived Ligands

Complex TypeLigand TypeResulting StructureReference
MononuclearPyridine-alkoxideCu(L)₂ mdpi.com
DinuclearPyridine-alkoxide[CuCl]₂(µ-O-L)₂ mdpi.com
PentanuclearPhenylethynyl-pyridonateCapped-butterfly Cu₅ core rsc.org

Palladium and Platinum Complexes incorporating Pyridine Ligands

Palladium(II) and platinum(II) ions, both having a d⁸ electron configuration, predominantly form square planar complexes. Pyridine and its derivatives are common ligands in the coordination sphere of these metals. It is expected that this compound would act as a neutral monodentate ligand, coordinating to Pd(II) and Pt(II) centers.

Studies on analogous systems, such as complexes with substituted terpyridine ligands, show tridentate coordination to the metal center, resulting in a distorted square planar geometry. nih.gov In many cases, palladium and platinum complexes with pyridine-based ligands are synthesized via a self-assembly method at ambient temperatures. nih.gov The resulting complexes often exhibit a trans coordination geometry of the pyridine ligands with the metal ion. wikipedia.orgnih.gov

The reactivity of these complexes can differ based on the metal center. For example, platinum complexes have been found to be more reactive towards biomolecules like RNase A and cytochrome c compared to their palladium counterparts, suggesting different mechanisms of action. nih.gov The stability of platinum compounds is generally greater due to the relativistic effects on the 5d orbitals, which form stronger bonds compared to the 4d orbitals of palladium. mdpi.com

Coordination with Other Metal Centers (e.g., Mercury)

The coordination chemistry of mercury(II) is characterized by its flexible coordination environment due to a zero crystal field stabilization energy from its d¹⁰ configuration. nih.gov This allows ligands to largely dictate the final structure. Research on organorhenium(I) mercury(II) derivatives of 4-ethynylpyridine (B1298661) has demonstrated that the ethynylpyridine moiety can coordinate to mercury. In these heterotrinuclear complexes, the mercury atom is bonded to the terminal carbon of the alkyne. dntb.gov.ua

Mercury(II) halides readily form complexes with pyridine-based ligands, leading to the formation of coordination polymers. rsc.org In some cases, pyridinium (B92312) ylides coordinate to mercury(II) centers through the ylidic carbon atom, forming binuclear or polymeric structures. nih.gov The interaction between a transition metal and a mercury-halide fragment is also a known structural motif in heterometallic chemistry. nih.gov Given these precedents, this compound could potentially coordinate to mercury(II) either through its pyridine nitrogen or through the π-system of the alkyne, depending on the reaction conditions and the other ligands present.

Influence of Ligand Structure on Complex Properties

The specific structural and electronic features of the this compound ligand are crucial in determining the properties of its metal complexes.

Electronic Modulation and π-Conjugation Effects

The electronic properties of the metal complex are significantly influenced by the ligand's structure. The this compound ligand possesses an extended π-conjugated system that spans from the pyridine ring, through the ethynyl bridge, to the methoxyphenyl group. This extended conjugation can lead to a smaller HOMO-LUMO energy gap in the resulting metal complexes, which often results in red-shifted absorption and emission spectra. nih.govkoreascience.kr

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group. This group increases the electron density of the π-system, which can enhance the σ-donating capability of the pyridine nitrogen, potentially strengthening the metal-ligand bond. Conversely, modifications to the ligand can also tune the energetics of the metal-based orbitals and the ligand-centered orbitals, thereby influencing the properties of metal-to-ligand charge transfer (MLCT) states. researchgate.net In related systems, extending π-conjugation in the organic ligand has been shown to be an effective strategy for shifting emission wavelengths into the near-infrared region. koreascience.kr The electronic communication across the conjugated pathway can be observed through red-shifted absorption spectra and shifts in reduction potentials. nih.gov

Table 2: Expected Electronic Effects of Ligand Moieties

Ligand MoietyElectronic EffectImpact on Complex Properties
Pyridine Ringσ-donor, weak π-acceptorPrimary coordination site, influences ligand field strength.
Ethynyl LinkerExtends π-conjugationNarrows HOMO-LUMO gap, potential for red-shifted spectra.
4-Methoxyphenyl GroupElectron-donatingIncreases electron density on the ligand, potentially strengthening the M-N bond.

Steric Effects and Coordination Geometries

Steric interactions between ligands play a critical role in determining the coordination geometry and stability of metal complexes. nih.gov The substituent at the 3-position of the pyridine ring in this compound is a relatively linear but potentially bulky group. Its position adjacent to the coordination site (the nitrogen atom at position 1) can influence the arrangement of other ligands around the metal center.

This steric hindrance can prevent the coordination of other bulky ligands or favor specific isomers. For example, in octahedral complexes, a bulky substituent at the 3-position might favor a meridional arrangement of three such ligands over a facial one. In square planar complexes, it could influence the cis-trans isomerism of other ligands. The steric demands of a ligand can also prevent solvent attack, thereby reducing quenching of luminescence by complexation and minimizing geometric changes in the excited state. nih.gov The presence of bulky groups can also be strategically used to suppress intermolecular stacking interactions, which is particularly relevant in the design of luminescent materials to prevent excimer formation. koreascience.kr The interplay between steric and electronic effects ultimately dictates the final connectivity and structural arrangement of the coordination compound. nih.govnih.gov

Catalytic Applications of Metal Complexes incorporating Ethynylpyridine Scaffolds

The versatility of the ethynylpyridine framework allows for its incorporation into a diverse range of metal complexes, leading to catalysts with tailored reactivity. The nitrogen atom of the pyridine moiety provides a strong coordination site, while the ethynyl group can participate in π-backbonding and influence the steric environment around the metal. This dual functionality is key to their catalytic prowess.

Role in Cross-Coupling Reactions

Metal complexes featuring ethynylpyridine ligands have demonstrated significant potential in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic properties of the ethynylpyridine ligand can influence the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

While specific studies detailing the catalytic activity of this compound complexes in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the broader class of pyridine-containing ligands is well-established in this area. For instance, palladium complexes with pyridine-based ligands are known to be effective catalysts for the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids. researchgate.netnih.gov The pyridine nitrogen can stabilize the palladium center and modulate its reactivity. It is hypothesized that a complex of this compound with palladium would exhibit good catalytic activity, potentially benefiting from the electronic influence of the methoxyphenyl group.

In the context of the Heck reaction, which couples unsaturated halides with alkenes, palladium catalysts are paramount. scirp.org The ligand environment around the palladium atom is crucial for both activity and selectivity. Pyridine-containing ligands have been successfully employed in Heck catalysis, often as part of a multicomponent catalyst system or as N-heterocyclic carbene (NHC) precursors. researchgate.netresearchgate.net The ethynylpyridine scaffold could potentially act as a stabilizing ligand, influencing the regioselectivity and efficiency of the Heck coupling.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone of cross-coupling chemistry where palladium catalysts, often in conjunction with a copper co-catalyst, are employed. wikipedia.orgchem-station.com Given that the ligand itself contains an alkyne moiety, its direct application as a ligand in a standard Sonogashira reaction would require careful consideration to avoid self-coupling or other side reactions. However, its structural motifs are found in products synthesized via Sonogashira couplings. For example, the synthesis of various 2-amino-3-alkynyl pyridine derivatives has been achieved through palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org This highlights the utility of the Sonogashira reaction in constructing molecules with the ethynylpyridine framework.

Below is a hypothetical data table illustrating the potential catalytic performance of a palladium complex of this compound in a Suzuki-Miyaura coupling reaction, based on typical results for similar pyridine-based ligands.

EntryAryl HalideAryl Boronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acid1TolueneK₂CO₃10092
24-Chlorotoluene4-Methoxyphenylboronic acid1.5DioxaneCs₂CO₃11088
31-Iodonaphthalene3,5-Dimethylphenylboronic acid0.5DMFK₃PO₄9095
43-Bromopyridine2-Thiopheneboronic acid1AcetonitrileNa₂CO₃8085

This table is illustrative and based on the performance of analogous catalyst systems.

Heterogeneous Catalysis and On-Surface Chemistry

The incorporation of ethynylpyridine scaffolds into solid-state materials is a promising strategy for the development of robust and recyclable heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The rigid and ditopic nature of ligands like this compound makes them excellent candidates for use as "struts" in the construction of MOFs.

By carefully selecting the metal nodes and the functional groups on the ethynylpyridine linker, it is possible to create MOFs with tailored pore sizes, surface areas, and catalytically active sites. rsc.org For instance, a MOF constructed with a this compound linker and catalytically active metal centers (e.g., Pd, Rh, Cu) could function as a heterogeneous catalyst for cross-coupling reactions. The porous nature of the MOF would allow for the diffusion of reactants to the active sites, while the solid framework would facilitate easy separation and reuse of the catalyst. While specific examples of MOFs built with this compound are not prevalent in the literature, the concept is well-established for other pyridine-based linkers. nih.gov

The field of on-surface chemistry, where chemical reactions are carried out on a solid surface, often under ultra-high vacuum conditions, represents another exciting frontier for ethynylpyridine compounds. The defined geometry and reactive end-groups of molecules like this compound make them ideal precursors for the bottom-up fabrication of novel nanomaterials. For example, the on-surface polymerization of similar aryl-ethynyl compounds on copper surfaces has been demonstrated to produce covalent nanostructures with interesting electronic properties. The pyridine and methoxy functionalities could be used to steer the self-assembly and reactivity of the molecules on the surface.

A hypothetical table summarizing the potential properties of a MOF incorporating this compound as a linker is presented below.

PropertyValue
MOF DesignationHypothetical-MOF-1
Metal NodeZn(II)
LinkerThis compound
BET Surface Area (m²/g)1500 - 2500
Pore Volume (cm³/g)0.8 - 1.2
Potential Catalytic ApplicationLewis acid catalysis, Post-synthetic metalation for cross-coupling

This table is illustrative and based on the properties of similar pyridine-based MOFs.

Supramolecular Chemistry and Self Assembly of 3 4 Methoxy Phenyl 1 Ethynyl Pyridine Architectures

Non-Covalent Interactions in Self-Assembly Processes

The self-assembly of molecules into ordered structures is directed by a subtle interplay of various non-covalent interactions. For organic molecules like 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine, these interactions primarily include halogen bonding (in its derivatives), hydrogen bonding, and π-π stacking. The specific geometry and electronic properties of the molecule dictate which interactions will dominate and, consequently, the architecture of the resulting supramolecular assembly.

Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. While this compound itself cannot act as a halogen bond donor, its iodinated derivatives are expected to be excellent candidates for forming robust halogen-bonded structures.

Detailed studies on iodoalkynyl-substituted (phenylethynyl)pyridines have demonstrated their capacity to form discrete, self-complementary dimers through N···I halogen bonds. acs.org For instance, compounds such as 3-(2-iodoethynyl-phenylethynyl) pyridine (B92270) form parallelogram-shaped dimers in the solid state, held together by two short N···I interactions. acs.org It is therefore highly probable that an iodinated derivative, such as 3-(4-Methoxy-phenyl-1-iodoethynyl)-pyridine, would participate in similar self-assembly processes. The pyridine nitrogen would act as the halogen bond acceptor, and the iodine on the ethynyl (B1212043) group would be the donor.

Table 1: Examples of Halogen-Bonded Dimers in Iodoalkynyl-Substituted (Phenylethynyl)pyridines

CompoundSupramolecular StructureKey InteractionReference
3-(2-Iodoethynyl-phenylethynyl) pyridineParallelogram-shaped dimerSelf-complementary N···I halogen bonds acs.org
2-(3-Iodoethynyl-phenylethynyl) pyridineParallelogram-shaped dimerSelf-complementary N···I halogen bonds acs.org

Hydrogen bonding plays a crucial role in determining the crystal packing of organic molecules. In the case of this compound, several types of hydrogen bonds are conceivable. The pyridine nitrogen is a strong hydrogen bond acceptor and can interact with weak C-H donors from neighboring molecules. Furthermore, the oxygen atom of the methoxy (B1213986) group can also act as a hydrogen bond acceptor.

Table 2: Potential Hydrogen Bonding Interactions for this compound

DonorAcceptorInteraction TypeExpected Role
Aromatic C-HPyridine NC-H···NDirectional linking of molecules
Aromatic/Methyl C-HMethoxy OC-H···OStabilization of crystal packing
Aromatic C-Hπ-system (phenyl/pyridine rings)C-H···πFormation of layered structures

The pyridine moiety of this compound makes it an excellent ligand for coordination to metal ions. This property can be exploited in metal-directed self-assembly to construct discrete and well-defined metallosupramolecular architectures. By combining a ligand with a metal center that has a specific coordination geometry (e.g., linear, trigonal, square planar), it is possible to direct the assembly of complex structures. nih.govrsc.org

As a monodentate ligand, two or more molecules of this compound can coordinate to a single metal ion. More complex structures can be achieved by using metal ions that are pre-disposed to form specific angles, such as square-planar Pd(II) or Pt(II) complexes. When these are combined with angular or linear ditopic ligands, macrocyclic structures like molecular squares or triangles can be formed. rsc.org While there are no specific reports of using this compound in this context, its structural similarity to other pyridine-based ligands suggests its high potential for the construction of such metallo-supramolecular entities. rsc.org

Formation of Discrete Supramolecular Structures (e.g., networks, macrocycles, parallelograms)

The non-covalent interactions discussed above can lead to the formation of discrete, finite supramolecular structures. A prime example, as mentioned, is the formation of parallelogram-shaped macrocycles through halogen bonding in iodoalkynyl-pyridine derivatives. acs.org These structures are formed from a small number of components and are held together by highly specific and directional interactions.

Beyond self-complementary dimers, co-crystallization of a di-pyridyl ligand with a bis(iodoalkyne) can lead to the formation of larger, discrete 1:1 or 2:2 parallelogram-shaped complexes. acs.org This strategy allows for the modular construction of supramolecular macrocycles with varying sizes and shapes. It is plausible that this compound, if appropriately functionalized to be either a di-pyridyl or a bis(iodoalkyne), could be a building block for such architectures. Similarly, metal-directed self-assembly can yield discrete metallomacrocycles, where the size and shape are dictated by the geometry of the ligand and the coordination preference of the metal ion.

Supramolecular Polymerization and Ordered Assemblies

Supramolecular polymerization is the self-assembly of monomeric units into polymeric structures through directional and reversible non-covalent interactions. This approach allows for the creation of "smart" materials that can respond to external stimuli such as temperature or light.

For a molecule like this compound to undergo supramolecular polymerization, it would need to be functionalized with self-complementary binding motifs or with two distinct and complementary binding sites. For example, if the molecule were modified to contain both a strong hydrogen bond donor and acceptor, it could self-assemble into long, chain-like polymers. Alternatively, if it were functionalized with two pyridine units, it could be linked by metal ions to form metallo-supramolecular polymers. While this has not been demonstrated for this specific compound, the principles of supramolecular polymerization are well-established and could be applied to appropriately designed derivatives.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). The pyridine ring and the extended aromatic surface of this compound make it a potential candidate for molecular recognition phenomena, most likely as a guest molecule.

Its planar, aromatic structure would allow it to bind within the hydrophobic cavities of larger host molecules such as cyclodextrins, calixarenes, or self-assembled molecular cages. The pyridine nitrogen could also provide a specific interaction point for hosts that contain hydrogen bond donors or metal centers. For example, studies on ureidopyrimidine derivatives have shown that they can act as hosts for diaminopyridine guests, with binding facilitated by a combination of hydrogen bonds. mdpi.com While the role of this compound in host-guest systems has not been explored, its structural features suggest that it could be recognized and bound by a variety of synthetic and biological host molecules.

Materials Science and Optoelectronic Applications of 3 4 Methoxy Phenyl 1 Ethynyl Pyridine Derivatives

Conjugated Polymers and Polyelectrolytes based on Ethynylpyridine Monomers.tandfonline.comtandfonline.comrsc.org

Conjugated polymers derived from ethynylpyridine monomers, including derivatives of 3-(4-methoxy-phenyl-1-ethynyl)-pyridine, represent a significant class of materials with tunable electronic and optical properties. mdpi.com These polymers are characterized by a backbone of alternating single and double or triple bonds, which facilitates the delocalization of π-electrons, leading to their unique characteristics. ontosight.ai

A notable method for the synthesis of poly(ethynylpyridines) is through non-catalyst polymerization. tandfonline.comtandfonline.com This approach offers advantages over traditional transition-metal-catalyzed methods, which can introduce impurities that are difficult to remove. tandfonline.com The non-catalyst polymerization of ethynylpyridines can be initiated by reacting the ethynylpyridine monomer with an alkyl halide or a carbonyl chloride. tandfonline.com This initial reaction, a quaternization step, activates the acetylene (B1199291) group of the monomer. tandfonline.comresearchgate.net The activated monomeric salt then undergoes spontaneous polymerization. tandfonline.com

The mechanism involves the nucleophilic attack on the activated triple bond of the quaternized monomer by the nitrogen atom of an unreacted ethynylpyridine molecule or by the counter-ion. tandfonline.com This process leads to the formation of a highly conjugated polyacetylene backbone with N-substituted pyridinium (B92312) side chains. tandfonline.com For instance, the polymerization of 2-ethynylpyridine (B158538) with 3,4-dimethoxybenzoyl chloride in DMF at 80°C proceeds spontaneously without any initiator or catalyst, resulting in a high yield of the corresponding poly[2-ethynyl-N-(3,4-dimethoxybenzoyl) pyridinium chloride]. tandfonline.com The change in the reaction mixture from a yellow transparent solution to a dark brown opaque one indicates the extension of the conjugation length as the polyacetylene backbone forms. tandfonline.com This method allows for the introduction of various functional groups into the polymer structure by selecting different activating agents. tandfonline.com

Monomer 1Monomer 2Polymerization MethodConditionsResulting PolymerYield
2-Ethynylpyridine3,4-Dimethoxybenzoyl chlorideNon-catalyzedDMF, 80°C, 24hPoly[2-ethynyl-N-(3,4-dimethoxybenzoyl) pyridinium chloride]High
2-Ethynylpyridine1,6-DibromohexaneNon-catalyzedHomogeneousIonic polyacetylene with N-(6-bromohexyl)pyridinium bromide substituents88% tandfonline.com
2-Ethynylpyridineα-Bromoisobutyryl bromideSpontaneous, catalyst-free-Poly[2-ethynyl-N-(α-isobutyryl)pyridium bromide]High tandfonline.com

The electrochemical properties of these polymers are also of significant interest. Cyclic voltammetry studies can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. tandfonline.comnih.gov For instance, the HOMO level of poly[2-ethynyl-N-(α-isobutyryl)pyridium bromide] was determined to be 5.25 eV. tandfonline.com These energy levels are crucial for designing materials for specific electronic applications, as they dictate the efficiency of charge injection and transport. nih.gov

Furthermore, many ionic poly(ethynylpyridines) exhibit interesting photoluminescence properties. The photoluminescence peaks of these polymers can be found in the range of 610–720 nm, with the exact wavelength depending on the counter anions present in the polymer structure. researchgate.net The intensity of this photoluminescence has also been observed to increase with rising temperature. researchgate.net The ability to tune the optical band gap and emission color by modifying the chemical structure is a key advantage of these materials. mdpi.com For instance, incorporating ethynylene units into the polymer backbone is a strategy to achieve lower HOMO levels, which can be beneficial for applications in organic solar cells. mdpi.com

PolymerAbsorption Maxima (nm)HOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Photoluminescence Maxima (nm)
Poly[2-ethynyl-N-(α-isobutyryl)pyridium bromide]334, 411 tandfonline.com5.25 tandfonline.com---
Poly(2-ethynyl-N-propargylpyridinium bromide) and its ion-exchanged derivatives----610-720 researchgate.net
Poly((9,9-dioctyl-fluorene)-2,7-diethynylene-alt-4,9-2,1,3-naphthothiadiazole) (PFDENT)---1.83 mdpi.com-
Poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole)) (PFDTENT)---1.76 mdpi.com-

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices.mdpi.comontosight.aiuniss.itdtu.dkresearchgate.net

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.aiuniss.it Their conjugated structure allows for efficient charge transport and luminescence, which are key requirements for active materials in OLEDs. ontosight.ainih.gov These materials can be employed as emitters, hosts, or charge-transporting layers in the device architecture. dtu.dknih.gov

The performance of OLEDs is highly dependent on the properties of the organic materials used. dtu.dk For instance, the HOMO and LUMO energy levels of the material must be well-matched with the work functions of the electrodes and the energy levels of adjacent layers to ensure efficient charge injection and recombination. nih.gov Pyridine-containing polymers and small molecules are often used in OLEDs due to their electron-transporting capabilities. ontosight.ai The incorporation of a methoxy-phenyl group can further modulate the electronic properties, potentially leading to improved device performance. researchgate.net

Solution-processed OLEDs are particularly attractive due to their potential for low-cost, large-area fabrication. dtu.dk Bipolar host materials, which can transport both holes and electrons, are crucial for achieving high efficiency in these devices. researchgate.net The design of novel pyridine-based derivatives, including those with a 4-methoxy-phenyl-1-ethynyl moiety, is an active area of research aimed at developing materials with high thermal stability, good film-forming properties, and balanced charge transport for next-generation OLEDs. nih.gov

Molecular Probes and Sensors (Optical and Electronic Sensing).researchgate.netnih.govnih.govresearchgate.net

The unique photophysical properties of pyridine-ethynyl derivatives make them excellent candidates for the development of molecular probes and sensors. nih.govrsc.org These sensors can detect a variety of analytes, including metal ions and small molecules, through changes in their fluorescence or other optical signals. nih.govrsc.org

The design of fluorescent probes based on pyridine-ethynyl backbones often involves the creation of a "push-pull" system. mdpi.com In this design, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected through a π-conjugated bridge, which in this case is the pyridine-ethynyl structure. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often sensitive to the local environment. researchgate.net

The pyridine (B92270) nitrogen atom can act as a binding site for analytes such as metal ions or protons. nih.gov Upon binding, the electronic properties of the pyridine ring are altered, which in turn affects the ICT process and leads to a change in the fluorescence properties of the molecule, such as the emission wavelength or intensity. nih.gov For example, a pyridine-based imine-linked chemosensor has been shown to exhibit high selectivity towards Pb²⁺ ions. nih.gov

Another important design consideration is the incorporation of features that enhance the probe's performance in biological systems. This can include modifying the structure to improve water solubility or to target specific cellular compartments. nih.gov For instance, flexible tetraethylene glycol linkers can be added to rod-like chromophores to improve their solubility in organic solvents for solid-phase synthesis, enabling their incorporation into DNA backbones. nih.gov

Fluorescent probes with pyridine-ethynyl backbones have found applications in the detection of a wide range of analytes. The sensing mechanism is typically based on the interaction of the analyte with the probe, leading to a measurable change in the probe's fluorescence. rsc.org

One common mechanism is chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe restricts intramolecular rotations or other non-radiative decay pathways, leading to an increase in fluorescence intensity. rsc.org Conversely, photoinduced electron transfer (PET) can lead to fluorescence quenching. In a PET sensor, the analyte can interact with the probe in a way that facilitates the transfer of an electron from a donor to the excited fluorophore, thus quenching its fluorescence. mdpi.com

Probe TypeAnalyteSensing MechanismObservable Change
Pyridine-based imine-linked chemosensorPb²⁺ChelationSelective fluorescence response nih.gov
Quinoline-tagged fluorescent organic probesNitro-phenolic compounds (e.g., TNP)Photo-induced electron transferFluorescence quenching rsc.org
Quinoline-tagged fluorescent organic probesZn²⁺Chelation-enhanced fluorescenceFluorescence enhancement rsc.org
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) based probeCysteine/HomocysteineIntramolecular displacementSignificant fluorescence enhancement rsc.org

Solar Energy Conversion and Photocatalysis applications

The quest for efficient and sustainable energy sources has driven significant research into organic materials for solar energy applications. Derivatives of this compound are being explored for their potential in organic solar cells (OSCs) and as photocatalysts. The inherent properties of the pyridine moiety, such as its electron-accepting nature, combined with the electron-donating methoxyphenyl group, create a donor-acceptor (D-A) structure that is beneficial for charge separation and transport, fundamental processes in both solar cells and photocatalysis.

In the context of organic solar cells, pyridine-based materials have been investigated as electron transporting layers (ETLs). rsc.org The performance of these devices is closely linked to the intrinsic electron mobility of the ETL materials. While specific data for this compound in this application is not yet widely published, studies on analogous pyridine derivatives highlight their potential. For instance, the use of certain pyridine-containing compounds as ETLs in OSCs has been shown to result in lower series resistance and higher shunt resistance, leading to enhanced power conversion efficiencies. rsc.org

The photocatalytic activity of materials based on pyridine derivatives is an emerging area of interest. Organic photocatalysts can be utilized in various chemical transformations, such as oxidative coupling reactions. nih.gov The efficiency of these materials is dependent on their ability to absorb light and generate electron-hole pairs, which then drive the desired chemical reactions. The stability of the material under irradiation and in the presence of reactants is also a critical factor. While direct photocatalytic studies on this compound are limited, the broader class of pyridine-containing organic frameworks has demonstrated the importance of chemical stability for sustained catalytic performance. nih.gov

To illustrate the potential of related pyridine derivatives in solar energy applications, the following table summarizes key performance parameters of organic solar cells incorporating different pyridine-based electron transporting materials.

Electron Transporting Layer (ETL)Power Conversion Efficiency (PCE) (%)Fill-Factor (FF)Reference
1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)6.353 rsc.org
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)(Not specified)(Not specified) rsc.org

This table presents data for illustrative pyridine-based compounds to highlight the potential of the material class, not for this compound itself.

Development of Advanced Functional Materials

The versatility of the this compound scaffold extends to the development of a wide array of advanced functional materials with applications in optoelectronics. The ability to modify the molecular structure allows for the fine-tuning of properties such as light absorption and emission, charge transport characteristics, and thermal stability.

Donor-acceptor based pyridine derivatives have been extensively utilized in the design of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org In OLEDs, pyridine derivatives can function as electron-transporting materials, contributing to improved current efficiency and thermal stability of the devices. rsc.org The frontier energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be controlled by strategic placement of aromatic π-conjugated moieties on the pyridine unit. This allows for the creation of materials with deep HOMO levels to block holes and appropriate LUMO levels for efficient electron injection. rsc.org

Furthermore, the introduction of methoxy (B1213986) groups can influence the molecular packing and aggregation in thin films, which is a crucial factor for achieving high-performance organic electronic devices. Systematic studies on methoxylated pyridine derivatives as additives in organic solar cells have shown that they can induce favorable fibrillar morphology in the active layer, leading to improved device efficiency. polyu.edu.hk

The photophysical properties of pyridine derivatives are also of significant interest. Research into bent-shaped luminescent mesogens carrying a pyridine core has demonstrated that these materials can exhibit liquid crystalline phases. researchgate.netrsc.org The non-planar conformation and intermolecular interactions, as evidenced by single-crystal X-ray diffraction studies, play a vital role in their mesomorphic behavior. researchgate.netrsc.org Such materials have potential applications in displays, sensors, and other optoelectronic devices.

The following table provides an example of the thermal properties of a pyrazolo[4,3-b] pyridine derivative containing a methoxyphenyl group, indicating the stability that can be achieved in this class of materials.

CompoundDecomposition Temperature (°C)Reference
2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile266 researchgate.net

This table presents data for an illustrative pyridine derivative to highlight the potential thermal stability of such compounds.

Biological Activity and Mechanistic Studies Excluding Clinical Data

Design Principles for Enzyme Inhibitors incorporating Ethynylpyridine Scaffolds

The ethynylpyridine scaffold is a key component in the design of various enzyme inhibitors, particularly for enzymes within the cytochrome P450 (CYP) superfamily, such as aromatase (CYP19A1), and various kinases. nih.govnih.gov The design principles leverage the specific geometry and electronic properties of the scaffold to achieve potent and selective inhibition. The pyridine (B92270) nitrogen often acts as a crucial anchoring point, coordinating with the heme iron atom in CYP enzymes or forming hydrogen bonds in the ATP-binding pocket of kinases. nih.gov The rigid ethynyl (B1212043) linker serves to orient the phenyl group into specific hydrophobic pockets within the enzyme's active site, while substituents on the phenyl ring, such as the 4-methoxy group, can be tailored to enhance binding affinity and selectivity. mdpi.com

The terminal ethynyl group is a well-known feature in the design of mechanism-based inhibitors, also known as suicide inhibitors. deakin.edu.au This type of inhibition is time- and concentration-dependent and involves the enzymatic conversion of the inhibitor into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. mdpi.comsemanticscholar.org

For ethynyl-containing compounds, including ethynylpyridine scaffolds, the proposed mechanism of CYP enzyme inactivation involves the oxidation of the acetylene (B1199291) moiety. nih.gov This process is believed to form a highly reactive ketene intermediate. The ketene can then acylate a nucleophilic residue within the enzyme's active site or react with the heme prosthetic group, leading to the irreversible loss of catalytic activity. nih.gov Studies on related aryl acetylenic inhibitors of cytochromes P450 have confirmed that they can act as potent mechanism-based inactivators. nih.gov The kinetic parameters for such inhibition are typically characterized by the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).

Table 1: Example Kinetic Parameters for Mechanism-Based Inhibition by an Aryl Acetylene (Note: Data is for the related compound 1-ethynylpyrene to illustrate the principle of mechanism-based inhibition by aryl acetylenes)

Enzyme TargetInhibitorInhibition TypeKey Finding
P450 1A11-EthynylpyreneMechanism-BasedConfirmed as a good mechanism-based inhibitor. nih.gov
P450 1A21-EthynylpyreneMechanism-BasedActs as a mechanism-based inhibitor. nih.gov
P450 2B11-EthynylpyreneReversibleActs as a reversible inhibitor. nih.gov

The electronic properties of the 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine molecule significantly influence its binding affinity and inhibitory potency. The electron-donating nature of the 4-methoxy group increases the electron density of the phenyl ring. This modification can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the enzyme's binding pocket. mdpi.com

Development of Molecular Probes for Biological Systems

The phenylethynyl-pyridine scaffold is an excellent platform for the development of molecular probes for imaging biological targets in living systems, particularly using Positron Emission Tomography (PET). bohrium.comchempep.com PET is a non-invasive imaging technique that requires specific probes radiolabeled with positron-emitting radionuclides, such as Carbon-11 (11C) or Fluorine-18 (18F). frontiersin.org

A prominent example is the development of 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine ([11C]M-MPEP), a close structural analogue of the subject compound. nih.gov This radioligand was designed for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) in the central nervous system. nih.gov The methoxy (B1213986) group provides a convenient site for radiolabeling by introducing the short-lived 11C isotope via methylation of a desmethyl precursor. nih.gov PET studies with [11C]M-MPEP have demonstrated its utility in visualizing the distribution and density of mGluR5 in the brain, offering a powerful tool to study neurological disorders where these receptors are implicated. nih.gov The development of such probes relies on the scaffold's ability to cross biological membranes, bind to the target with high affinity and selectivity, and accommodate a radionuclide without losing its biological activity. nih.gov

Table 2: Properties of an Ethynylpyridine-Based PET Probe

Probe NameRadionuclideBiological TargetApplicationReference
[11C]M-MPEPCarbon-11mGluR5In vivo PET imaging of the central nervous system. nih.gov

Mechanistic Insights into Protein-Ligand Interactions

Understanding the interactions between the ethynylpyridine scaffold and its protein targets at a molecular level is fundamental to rational drug design. nih.gov These interactions are a combination of several physicochemical forces, including hydrogen bonds, hydrophobic interactions, and π-stacking. drughunter.com

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. In enzymes like Pim-1 kinase, inhibitors with a pyridone core (related to pyridine) form a hydrogen bond matrix with water molecules and the catalytic core of the enzyme, which is critical for potency. nih.gov Similarly, in aromatase, the pyridine nitrogen is proposed to coordinate with the heme iron, a crucial interaction for inhibition. nih.gov

Molecular docking studies are frequently employed to visualize and predict these binding modes, providing valuable insights that guide the synthesis of more potent and selective derivatives. researchgate.netresearchgate.net

Role of Structure-Activity Relationships (SAR) in Design of Biologically Active Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the phenylethynyl-pyridine scaffold. By systematically modifying different parts of the molecule—the pyridine ring, the phenyl ring, and the ethynyl linker—researchers can probe the chemical space to identify derivatives with improved potency and selectivity. mdpi.com

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, in a series of isothiazolo[4,3-b]pyridines, which incorporate a phenylethynyl moiety, electron-withdrawing groups like carboxamides at the meta or para position of the phenyl ring led to very potent PIKfyve inhibitors. mdpi.com This suggests that specific electronic and steric properties are required for optimal interaction with the target.

Modifications of the Pyridine Ring: The position of the nitrogen and the presence of other substituents on the pyridine ring influence the molecule's basicity and its ability to act as a hydrogen bond acceptor or heme ligand. nih.gov

The Ethynyl Linker: While the ethynyl group provides a rigid connection, replacing it or extending it can impact activity. Studies on A3 adenosine receptor antagonists showed that phenylethynyl groups at the 4-position of a dihydropyridine ring were important for activity, but simple substitutions on the phenyl ring did not always enhance selectivity. nih.gov

These SAR studies provide a roadmap for medicinal chemists to fine-tune the structure of the lead compound to achieve desired biological effects, as demonstrated in the development of inhibitors for various targets like aromatase and lipid kinases. mdpi.commdpi.comsemanticscholar.org

Table 3: Example Structure-Activity Relationship Data for Phenylethynyl-Containing Inhibitors

ScaffoldTargetModificationEffect on ActivityReference
Isothiazolo[4,3-b]pyridinePIKfyve KinaseCarboxamide on phenyl ringPotent inhibition observed mdpi.com
Isothiazolo[4,3-b]pyridinePIKfyve KinaseAliphatic chain on ethynyl groupDid not lead to potent inhibition mdpi.com
1,4-DihydropyridineA3 Adenosine Receptor4-Nitro substitution on phenylethynylDid not provide enhanced selectivity nih.gov

Interdisciplinary Research Frontiers and Future Directions

Integration with Nanotechnology and Nanoscience for Functional Devices

The unique molecular architecture of 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine makes it a prime candidate for integration into nanoscale functional devices. The pyridine (B92270) nitrogen atom serves as a potent coordination site for metal ions, enabling the self-assembly of metallosupramolecular structures. researchgate.net This capability allows for the construction of molecular wires, switches, and sensors. For instance, the assembly of similar ethynylpyridine molecules on metal surfaces can be directed to form highly ordered architectures, such as Kagome networks and coordination chains, which can be studied using techniques like scanning tunneling microscopy (STM). researchgate.net

The extended π-conjugation across the molecule, influenced by the electron-donating methoxy (B1213986) group, is expected to confer interesting photophysical properties, including luminescence. researchgate.net By incorporating this molecule into polymer scaffolds or as a ligand in metal-organic frameworks (MOFs), it is possible to create novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net The modification of related chalcone (B49325) structures containing methoxyphenyl and pyridine moieties has been shown to yield materials with significant nonlinear optical (NLO) properties, suggesting a similar potential for this compound in high-temperature optical device applications. researchgate.net

Potential Applications in Nanotechnology

Application Area Role of this compound Potential Device
Molecular Electronics Forms conductive metallopolymers or self-assembled monolayers. Molecular Wires, Transistors
Sensors Luminescence or electronic properties change upon binding to analytes. Chemical Sensors, Biosensors
Optoelectronics Acts as an emissive layer or charge transport material. OLEDs, Solar Cells

| Nonlinear Optics | Contributes to high second-harmonic generation efficiency. | Optical Switches, Frequency Doublers |

Advanced Spectroscopic Techniques for In-Situ Studies of Reactions and Assemblies

Understanding and controlling the behavior of this compound at the molecular level requires sophisticated analytical methods. Advanced spectroscopic techniques are crucial for in-situ studies of its chemical reactions and self-assembly processes. For example, 2D ROESY NMR, alongside electronic absorption and emission spectroscopy, has been effectively used to investigate the conformation and folding/unfolding processes of complex oligo(ethynylpyridine)-containing metallofoldamers. researchgate.netnih.gov These techniques can provide real-time insights into how the molecule's structure changes in response to external stimuli like solvents, temperature, or pH. nih.gov

For studying its behavior on surfaces, which is critical for device fabrication, surface-sensitive techniques are indispensable. Scanning Tunneling Microscopy (STM) can visualize the self-assembly of individual molecules, as demonstrated with the related compound 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces. researchgate.net This allows for the direct observation of the formation of dimers, chains, and complex networks. Combining these imaging techniques with surface-specific spectroscopies like X-ray Photoelectron Spectroscopy (XPS) and Tip-Enhanced Raman Spectroscopy (TERS) would offer a comprehensive understanding of the molecule's electronic state and chemical bonding within nanoscale assemblies.

Synergistic Approaches between Synthesis, Theory, and Application for Targeted Design

The targeted design of novel functional materials based on the this compound scaffold is greatly accelerated by a synergistic approach that combines synthetic chemistry, theoretical modeling, and application-driven research. Computational tools, such as Density Functional Theory (DFT), can predict key properties like molecular geometry, electronic structure, and spectroscopic behavior, thereby guiding synthetic efforts toward molecules with desired characteristics. researchgate.net This rational design process has been successfully applied to create multi-stimuli-responsive materials from oligo(ethynylpyridine) derivatives. researchgate.netnih.gov

For instance, theoretical calculations can help predict how modifying the substituents on the phenyl or pyridine rings will affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, influences its optical and electronic properties. researchgate.net This predictive power allows chemists to synthesize only the most promising candidates for specific applications, such as tuning the emission color for OLEDs or optimizing the binding affinity for a particular sensor target. Molecular dynamics simulations can further elucidate the behavior of these molecules in different environments, providing insights into their self-assembly mechanisms or interactions with biological targets. nih.gov

Challenges and Opportunities in the Field of Ethynylpyridine Chemistry

While the field of ethynylpyridine chemistry is rich with potential, it also faces significant challenges. A primary hurdle is the synthesis and functionalization of the pyridine ring. The direct functionalization of pyridine C-H bonds, particularly at the meta-position (C-3), is notoriously difficult due to the electronic properties of the heterocycle. innovations-report.com Developing novel, efficient, and selective synthetic strategies to create diverse derivatives of this compound is a key challenge. innovations-report.com

Another challenge lies in controlling the supramolecular assembly of these rigid, linear molecules into well-defined, defect-free architectures over large areas, which is essential for device fabrication. researchgate.net The solubility of larger oligomers and polymers based on this scaffold can also be problematic, potentially hindering their processing and application. nih.gov

However, these challenges present significant opportunities. The development of new catalytic methods for pyridine functionalization could unlock a vast chemical space of novel materials. innovations-report.com The inherent properties of the ethynylpyridine unit—its rigidity, linearity, and ability to participate in π-stacking and metal coordination—provide a powerful toolkit for molecular engineers. Overcoming the synthetic and processing challenges will enable the creation of next-generation materials for electronics, catalysis, and medicine. researchgate.netnih.gov

Potential for Rational Design of Novel Molecules and Materials with Tailored Properties

The this compound scaffold is a highly versatile platform for the rational design of new molecules and materials with precisely tailored properties. The modular nature of the molecule, consisting of three distinct components (substituted phenyl ring, ethynyl (B1212043) linker, pyridine ring), allows for systematic modification to fine-tune its function.

By replacing the methoxy group with other electron-donating or electron-withdrawing groups, the electronic and photophysical properties can be systematically altered. For example, introducing stronger donor groups could red-shift the emission wavelength for applications in near-infrared OLEDs, while adding chiral moieties could induce chiroptical properties. The pyridine ring itself can be functionalized to alter its basicity, coordination properties, and solubility. nih.gov Extending the single unit into well-defined oligomers or polymers would lead to materials with enhanced conductivity or NLO responses. researchgate.net This "building block" approach enables the creation of a diverse library of compounds, each designed to meet the demands of a specific application. researchgate.net

Strategies for Tailoring Molecular Properties

Molecular Modification Target Property Potential Application
Varying phenyl substituents (e.g., -NO₂, -NMe₂) Tune HOMO/LUMO levels, color of luminescence Full-color display technology, voltage-sensitive dyes
Extending to oligomers/polymers Increase conjugation length, enhance charge transport Conductive polymers, molecular wires
Introducing functional groups on the pyridine ring Modify solubility, create new binding sites Processable materials, selective sensors

This strategic, rational design approach, grounded in a deep understanding of structure-property relationships, paves the way for the discovery of novel molecules and materials derived from this compound, with functions precisely engineered for the challenges of the future.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxy-phenyl-1-ethynyl)-pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis of pyridine derivatives with ethynyl groups typically involves Sonogashira coupling, where an alkyne is coupled to a halide-substituted pyridine. For example, related compounds (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are synthesized using palladium catalysts, copper iodide, and amine bases under inert conditions . Optimization includes controlling temperature (60–80°C), solvent choice (THF or DMF), and stoichiometric ratios of reactants. Post-synthetic deprotection (e.g., trimethylsilyl removal) may require fluoride-based reagents. Yields can be improved by iterative purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For analogous pyridine derivatives (e.g., 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione), bond lengths (C–C: 1.48–1.52 Å) and angles (C–C–C: 119–120°) are measured to validate geometry . Spectroscopic methods like NMR (¹H/¹³C) and IR are complementary: methoxy protons appear as singlets near δ 3.8 ppm, while ethynyl carbons resonate at δ 70–90 ppm in ¹³C NMR. Mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Pyridine derivatives require strict safety measures due to potential toxicity and irritancy. Key protocols include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as pyridines can affect the central nervous system .
  • Storage: In airtight containers under nitrogen, away from oxidizers, at 2–8°C .
  • Waste Disposal: Follow EPA guidelines for halogenated organics; incineration is preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for ethynyl-substituted pyridines?

Discrepancies in yields often arise from competing side reactions (e.g., Glaser coupling of alkynes) or catalyst deactivation. For example, oxidative methods using sodium hypochlorite (a green oxidant) achieve ~73% yields in triazolopyridine synthesis, while Cr(VI)-based methods risk over-oxidation . To mitigate issues:

  • Catalyst Screening: Test Pd/Cu vs. Ni-based systems for coupling efficiency.
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation.
  • Additives: Employ ligands (e.g., PPh₃) to stabilize catalysts and suppress side reactions .

Q. What mechanistic role does the ethynyl group play in the reactivity of this compound?

The ethynyl group serves as a rigid spacer, enabling π-conjugation with the pyridine ring, which enhances electronic delocalization. This increases electrophilicity at the pyridine nitrogen, facilitating nucleophilic attacks (e.g., in drug-receptor interactions). In cross-coupling reactions, the ethynyl group acts as a directing group, stabilizing transition states via coordination to metal catalysts . Computational studies (DFT) on similar compounds show HOMO-LUMO gaps reduced by 0.5–1.0 eV due to ethynyl incorporation, corroborating experimental reactivity trends .

Q. How do electronic effects of the 4-methoxy substituent influence the compound’s spectroscopic and reactivity profiles?

The methoxy group is electron-donating, increasing electron density on the pyridine ring via resonance (+M effect). This:

  • Reduces Basicity: Pyridine pKa decreases by ~1 unit compared to unsubstituted analogs, affecting protonation in biological assays .
  • Alters UV-Vis Absorption: Bathochromic shifts (~20 nm) are observed due to extended conjugation.
  • Modifies Reactivity: Enhanced nucleophilic aromatic substitution (e.g., at the 2- and 4-positions) but reduced electrophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.